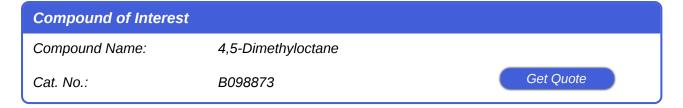


# Spectroscopic Profile of 4,5-Dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **4,5-Dimethyloctane** (CAS No. 15869-96-2), a branched alkane with the molecular formula C10H22. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields who require detailed structural and analytical information on this compound.

### Introduction

**4,5-Dimethyloctane** is a saturated hydrocarbon characterized by an eight-carbon chain with two methyl group substituents at the C4 and C5 positions. Its structure presents the possibility of stereoisomerism, existing as (4R,5S)-meso, (4R,5R)- and (4S,5S)-enantiomeric pairs. The spectroscopic data presented herein is crucial for its unambiguous identification, purity assessment, and understanding of its chemical properties.

# **Spectroscopic Data**

The following sections summarize the available quantitative spectroscopic data for **4,5-Dimethyloctane**, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and Infrared (IR) Spectroscopy.

### **Mass Spectrometry (MS)**



Mass spectrometry of **4,5-Dimethyloctane** provides key information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. The data presented is based on electron ionization (EI) mass spectrometry.

Parameter	Value	Source
Molecular Weight	142.28 g/mol	PubChem[1]
Major Fragment (m/z)	70	PubChem[1]
Second Major Fragment (m/z)	43	PubChem[1]
Third Major Fragment (m/z)	57	PubChem[1]

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following data represents a mixture of optical isomers.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.42	m	-	СН
1.40 - 1.34	m	-	CH₂
1.31	m	-	CH <sub>2</sub>
1.29 - 1.24	m	-	CH <sub>2</sub>
1.23	m	-	CH <sub>2</sub>
1.20	m	-	CH <sub>2</sub>
1.11	m	-	CH₃
1.04	m	-	СН₃
0.885	t	-	CH₃ (terminal)
0.810	d	-	CH₃ (branched)
0.745	d	-	CH₃ (branched)



Data sourced from ChemicalBook for a mixture of optical isomers.[2] Assignments are tentative without further 2D NMR analysis.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. While specific experimental data for **4,5-Dimethyloctane** is not readily available in the public domain, typical chemical shift ranges for branched alkanes can be referenced.

Carbon Type	Expected Chemical Shift Range (ppm)	
Primary (CH₃)	10 - 20	
Secondary (CH <sub>2</sub> )	20 - 40	
Tertiary (CH)	30 - 50	

Note: The absence of publicly available, detailed <sup>13</sup>C NMR data for **4,5-Dimethyloctane** is a current limitation. The provided ranges are based on general values for similar branched alkanes.

### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated alkane like **4,5-Dimethyloctane**, the spectrum is characterized by C-H stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
2850 - 3000	C-H Stretch	Strong
1450 - 1470	C-H Bend (Scissoring)	Medium
1370 - 1385	C-H Bend (Methyl Rock)	Medium

Note: A detailed experimental IR spectrum with specific peak assignments for **4,5- Dimethyloctane** is not publicly available. The data presented represents the characteristic absorption bands for alkanes.



## **Experimental Protocols**

Detailed experimental protocols for the acquisition of the cited data for **4,5-Dimethyloctane** are not available in the public domain. Therefore, the following sections describe generalized, standard operating procedures for obtaining spectroscopic data for liquid branched alkanes.

### **Mass Spectrometry (Electron Ionization)**

- Sample Introduction: A dilute solution of **4,5-Dimethyloctane** in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[3]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This causes the removal of an electron, forming a molecular ion (M+•) and various fragment ions.[3][4]
- Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[3][4]
- Detection: A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum.[4]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of **4,5-Dimethyloctane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The solution is transferred to a standard 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.



 Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation: As **4,5-Dimethyloctane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[5]
- Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.[5]
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance IR spectrum.

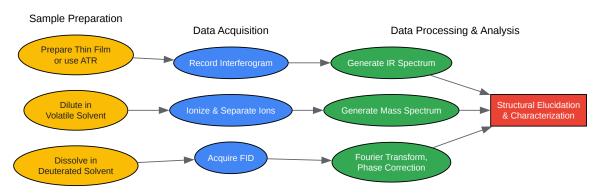
### **Visualizations**

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for the characterization of **4,5-Dimethyloctane**.



# Spectroscopic Characterization of 4,5-Dimethyloctane 4,5-Dimethyloctane Molecular Weight & Fragmentation Structural Connectivity Functional Groups NMR Spectroscopy Infrared (IR) Spectroscopy

### General Experimental Workflow for Spectroscopic Analysis



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. 4,5-Dimethyloctane | C10H22 | CID 139990 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-DIMETHYLOCTANE(15869-96-2) 1H NMR spectrum [chemicalbook.com]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethyloctane: A
   Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b098873#spectroscopic-data-for-4-5-dimethyloctane]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com